N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide
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Overview
Description
N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide is an organic compound that features a morpholine ring, an ethyl chain, and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide typically involves the reaction of morpholine with an appropriate alkylating agent, followed by the introduction of the prop-2-enamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is also common.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the prop-2-enamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-morpholin-4-ylethanamine
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
- 2-{[2-(Morpholin-4-yl)ethyl]amino}-N-(propan-2-yl)acetamide
Uniqueness
N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
29995-69-5 |
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Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C12H22N2O2/c1-4-12(15)14(11(2)3)6-5-13-7-9-16-10-8-13/h4,11H,1,5-10H2,2-3H3 |
InChI Key |
YBMRJEWRKVQIOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCN1CCOCC1)C(=O)C=C |
Origin of Product |
United States |
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